
Methoxycinnamic acid
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Description
Methoxycinnamic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
p-Methoxycinnamic acid has demonstrated significant anticancer effects across various studies. Research indicates that it can inhibit tumor growth and induce apoptosis in cancer cells. For example, in a study involving colon cancer induced by dimethylhydrazine, p-MCA was shown to reverse pathological alterations and reduce the expression of pro-cancer markers such as cyclin D1 and matrix metalloproteinase-2 (MMP-2) .
Table 1: Summary of Anticancer Effects of p-MCA
Study | Cancer Type | Mechanism | Outcome |
---|---|---|---|
Colon | Anti-inflammatory, apoptosis induction | Reduced tumor markers | |
Breast | Induction of apoptosis | Inhibited cell proliferation |
Antidiabetic Activity
p-Methoxycinnamic acid exhibits promising antidiabetic properties by enhancing insulin secretion and improving glucose metabolism. It has been found to act as a noncompetitive inhibitor of α-glucosidase, which is crucial for controlling postprandial hyperglycemia in diabetic patients . The compound's ability to enhance glucose uptake in pancreatic β-cells further supports its potential as a therapeutic agent for diabetes management.
Table 2: Antidiabetic Mechanisms of p-MCA
Mechanism | Description |
---|---|
α-Glucosidase Inhibition | Noncompetitive inhibition leading to reduced glucose absorption |
Insulin Secretion Enhancement | Stimulates insulin release from pancreatic β-cells |
Antioxidant Activity
p-Methoxycinnamic acid exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. It has been shown to scavenge free radicals and protect cellular components from damage .
Neuroprotective Effects
Recent studies have indicated that p-MCA has neuroprotective effects, potentially benefiting conditions like neurodegeneration. It enhances cell viability in neurotoxic environments, suggesting its application in preventing neurodegenerative diseases .
Table 3: Biological Activities of p-MCA
Activity Type | Effect |
---|---|
Antioxidant | Scavenges free radicals |
Neuroprotective | Enhances cell survival under stress |
Case Studies
Case Study 1: Colon Cancer Prevention
In a controlled study on Wistar rats, administration of p-MCA significantly reduced aberrant crypt foci (ACFs), a precursor to colon cancer, demonstrating its potential as a preventive agent against colorectal carcinogenesis .
Case Study 2: Diabetes Management
A clinical trial involving diabetic patients showed that supplementation with p-MCA improved glycemic control without causing hypoglycemia, highlighting its safety and efficacy as a dietary supplement for diabetes management .
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-methoxy-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) |
InChI Key |
CNXZMGRWEYQCOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.